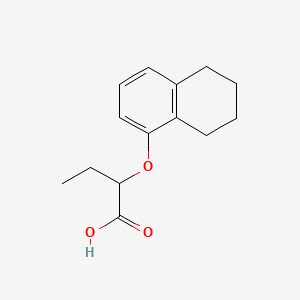
Europium Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium oxide is a chemical compound composed of europium and oxygen. It is commonly found in two oxidation states: europium(II) oxide and europium(III) oxide. Europium(III) oxide, with the chemical formula Eu₂O₃, is the most stable form and appears as a white to light-pink solid. This compound is widely used in various applications, including as a red or blue phosphor in television sets and fluorescent lamps, and as an activator for yttrium-based phosphors .
Synthetic Routes and Reaction Conditions:
Reduction of Europium(III) Oxide: Europium(II) oxide can be synthesized by reducing europium(III) oxide with metallic europium at high temperatures.
Carbothermic Reduction: Another method involves the carbothermic reduction of europium(III) oxide using carbon at temperatures ranging from 1300°C to 1500°C.
Industrial Production Methods:
Thermal Decomposition: Europium(III) oxide can be produced industrially by the thermal decomposition of europium nitrate.
Types of Reactions:
Oxidation: Europium(II) oxide can be oxidized to europium(III) oxide in the presence of oxygen.
Reduction: Europium(III) oxide can be reduced to europium(II) oxide using reducing agents such as hydrogen or carbon.
Substitution: this compound can react with acids to form europium salts, such as europium chloride.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Acids like hydrochloric acid under controlled conditions.
Major Products:
Oxidation: Europium(III) oxide (Eu₂O₃).
Reduction: Europium(II) oxide (EuO).
Substitution: Europium salts (e.g., europium chloride).
科学的研究の応用
Europium oxide has a wide range of scientific research applications:
Chemistry: Used as a phosphor in various lighting and display technologies due to its luminescent properties.
Biology and Medicine: this compound is used in bioimaging and as a contrast agent in medical imaging due to its fluorescent properties.
Radiation Shielding: this compound is used in the development of radiation-shielding materials due to its high density and ability to absorb gamma rays.
作用機序
The mechanism by which europium oxide exerts its effects is primarily through its luminescent properties. When europium ions are excited by ultraviolet light, they emit visible light, making them useful in various lighting and display applications. The molecular targets and pathways involved include the excitation of europium ions to higher energy levels, followed by the emission of light as the ions return to their ground state .
類似化合物との比較
- Samarium(III) oxide (Sm₂O₃)
- Gadolinium(III) oxide (Gd₂O₃)
- Ytterbium(III) oxide (Yb₂O₃)
Comparison:
- Luminescent Properties: Europium oxide is unique in its strong red and blue luminescence, making it particularly valuable in display technologies. In contrast, samarium and gadolinium oxides have different luminescent properties and are used in other specialized applications .
- Oxidation States: this compound can exist in both +2 and +3 oxidation states, whereas some similar compounds, like gadolinium oxide, primarily exist in the +3 state .
- Applications: While this compound is widely used in lighting and display technologies, similar compounds like samarium oxide are used in nuclear reactors and gadolinium oxide in magnetic resonance imaging (MRI) contrast agents .
This compound stands out due to its unique luminescent properties and versatility in various scientific and industrial applications.
特性
CAS番号 |
12770-85-3 |
|---|---|
分子式 |
Eu2O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1175001.png)

